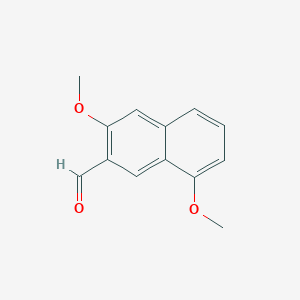

3,8-Dimethoxy-2-naphthaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,8-dimethoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-5-3-4-9-7-13(16-2)10(8-14)6-11(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCQBSORAFCHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=C(C=C21)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426629 | |

| Record name | 3,8-DIMETHOXY-2-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374538-05-3 | |

| Record name | 3,8-Dimethoxy-2-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374538-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8-DIMETHOXY-2-NAPHTHALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8-DIMETHOXY-2-NAPHTHALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,8-Dimethoxy-2-naphthaldehyde CAS number and properties

An In-depth Technical Guide to 3,8-Dimethoxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted naphthaldehyde derivative characterized by the presence of two methoxy groups and an aldehyde functional group on the naphthalene core. As a polyfunctional aromatic compound, it serves as a valuable intermediate and building block in organic synthesis. The strategic placement of its reactive aldehyde group and the electron-donating methoxy groups on the rigid naphthalene scaffold makes it a molecule of interest for developing complex chemical architectures. This guide provides a comprehensive overview of its chemical identity, properties, potential synthetic strategies, reactivity, and safety protocols, with a focus on its applications in research and drug development.

Chemical Identity and Core Properties

The fundamental identification and physicochemical properties of this compound are crucial for its application in a laboratory setting. This compound is registered under CAS number 374538-05-3.[1][2]

| Property | Value | Source(s) |

| CAS Number | 374538-05-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂O₃ | [3][4] |

| Molecular Weight | 216.23 g/mol | [3] |

| IUPAC Name | 3,8-dimethoxynaphthalene-2-carbaldehyde | [4] |

| Synonyms | This compound | [1][2] |

| Monoisotopic Mass | 216.07864 Da | [4] |

| Appearance | Solid (form may vary) | [5] |

| Predicted XlogP | 2.6 | [4] |

Spectroscopic Profile: Structural Elucidation

While specific spectra for this exact isomer are not provided, a theoretical spectroscopic profile can be constructed based on its functional groups and comparison with related naphthaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals. The aldehyde proton (-CHO) would appear significantly downfield, typically in the δ 9.5-10.5 ppm range as a singlet.[6] The aromatic protons on the naphthalene ring would resonate in the δ 7.0-8.5 ppm region, with their splitting patterns determined by their positions relative to the substituents.[6] The two methoxy groups (-OCH₃) would each produce a singlet, likely between δ 3.5-4.5 ppm.

-

¹³C NMR: The carbon spectrum would show a highly deshielded signal for the aldehyde carbonyl carbon, typically above 190 ppm. Aromatic carbons would appear in the 110-160 ppm range, with carbons attached to the methoxy groups showing higher chemical shifts. The methoxy carbons would be found in the upfield region, around 55-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the conjugated aldehyde carbonyl group.[6]

-

C-H Stretch (Aldehyde): Two characteristic bands are anticipated near 2850 cm⁻¹ and 2750 cm⁻¹.[6]

-

C=C Stretch (Aromatic): Multiple bands of variable intensity will be present in the 1450-1600 cm⁻¹ region due to the naphthalene ring.[6]

-

C-O Stretch (Methoxy): Strong bands corresponding to the aryl-alkyl ether linkages will appear in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at m/z 216.078. Predicted adducts include [M+H]⁺ at m/z 217.08592 and [M+Na]⁺ at m/z 239.06786.[4] Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and methyl groups (CH₃) from the methoxy substituents.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathways

While a specific, documented synthesis for this compound was not found, general methodologies for naphthaldehyde synthesis can be applied. A common approach is the formylation of a pre-existing dimethoxynaphthalene precursor.

Caption: Characteristic reactions of the aldehyde functional group.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3,8-dimethoxy-2-naphthoic acid, using standard oxidizing agents.

-

Reduction: Reduction of the aldehyde group, for instance with sodium borohydride, yields the primary alcohol, (3,8-dimethoxynaphthalen-2-yl)methanol.

-

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form imines (Schiff bases). This reaction is fundamental in the synthesis of various ligands and pharmacologically active molecules. [7]4. Wittig and Related Reactions: It can serve as an electrophile in olefination reactions to form substituted styrenes.

-

Electrophilic Aromatic Substitution: The electron-donating methoxy groups activate the naphthalene ring towards further electrophilic substitution, directing incoming electrophiles to specific positions.

Applications in Research and Drug Development

Naphthaldehyde derivatives are significant pharmacophores and versatile intermediates in medicinal chemistry. [7]While specific applications for the 3,8-dimethoxy isomer are not detailed, its structure suggests several potential uses:

-

Scaffold for Bioactive Molecules: The naphthalene core is present in many therapeutic agents. By modifying the aldehyde group, researchers can synthesize a library of derivatives, such as imines, chalcones, and sulfonamides, for pharmacological screening. [7]These classes of compounds have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. [6][7]* Precursor for Fluorescent Probes: The extended aromatic system of naphthalene often imparts fluorescent properties. Derivatives can be designed as probes for detecting ions or biomolecules, where the aldehyde group serves as a reactive handle for attaching recognition moieties. [6]* Building Block in Materials Science: The rigid, planar structure is advantageous for creating organic materials with specific electronic or optical properties, with potential applications in organic light-emitting diodes (OLEDs) or sensors.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazard statements.

Hazard Identification

-

H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. [8]If handling as a powder, use a dust mask or work in a fume hood to avoid inhalation. [8][9]* Engineering Controls: Ensure adequate ventilation in the work area. [10]Eyewash stations and safety showers should be readily accessible. [10]* Handling: Avoid contact with skin, eyes, and clothing. [10]Do not breathe dust. Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8][10]Protect from direct sunlight and air, as some related compounds are sensitive to light and air. [8][10]* Incompatibilities: Keep away from strong oxidizing agents and strong bases. [10]

References

- This compound. Vertex AI Search.

- This compound | CAS 374538-05-3. Santa Cruz Biotechnology.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET.

- This compound | 374538-05-3. ChemicalBook.

- 3-Methoxy-2-naphthaldehyde | 56679-88-0. Benchchem.

- This compound (C13H12O3). PubChemLite.

- 3-Methoxy-2-naphthaldehyde | 56679-88-0. Sigma-Aldrich.

- SYNTHESIS OF 3,6-DIMETHOXY-2-NAPHTHALDEHYDE. Sci-Hub.

- A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investig

Sources

- 1. chemical-label.com [chemical-label.com]

- 2. This compound | 374538-05-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C13H12O3) [pubchemlite.lcsb.uni.lu]

- 5. 3-Methoxy-2-naphthaldehyde | 56679-88-0 [sigmaaldrich.com]

- 6. 3-Methoxy-2-naphthaldehyde | 56679-88-0 | Benchchem [benchchem.com]

- 7. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. buyat.ppg.com [buyat.ppg.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 3,8-Dimethoxy-2-naphthaldehyde in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3,8-Dimethoxy-2-naphthaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the effective use of this compound in a laboratory setting.

Executive Summary

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the intermolecular interactions between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[1]

Molecular Structure and Polarity of this compound

To predict the solubility of this compound, we must first analyze its molecular structure.

-

Naphthalene Backbone: The core of the molecule is a naphthalene ring system, which is a large, nonpolar, and hydrophobic aromatic structure. This component will favor solubility in nonpolar solvents.

-

Aldehyde Group (-CHO): The aldehyde functional group is polar due to the electronegativity difference between the carbon and oxygen atoms, creating a dipole moment. This group can act as a hydrogen bond acceptor.

-

Methoxy Groups (-OCH₃): The two methoxy groups are also polar and can act as hydrogen bond acceptors.

The presence of both a large nonpolar naphthalene core and polar functional groups (aldehyde and methoxy) suggests that this compound will have moderate polarity. It is unlikely to be highly soluble in very polar solvents like water or very nonpolar solvents like hexanes. Its solubility will likely be highest in solvents of intermediate polarity.

Predicted Solubility in Common Lab Solvents

Based on the structural analysis, we can predict the relative solubility of this compound in a range of common laboratory solvents:

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane): Due to the large nonpolar naphthalene backbone, there will be some affinity for nonpolar solvents through van der Waals forces. However, the polar functional groups will limit high solubility.

-

Slightly Polar Solvents (e.g., Toluene, Diethyl Ether): These solvents have both nonpolar (aromatic ring or alkyl chains) and slightly polar (ether linkage) characteristics. They are likely to be good solvents for this compound, as they can interact favorably with both the nonpolar and polar regions of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents have significant dipole moments but do not have hydrogen bond donating capabilities. They are expected to be effective solvents, capable of engaging in dipole-dipole interactions with the aldehyde and methoxy groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. While the aldehyde and methoxy groups can accept hydrogen bonds, the large hydrophobic naphthalene core may limit high solubility. A study on the related compound 2-naphthaldehyde showed good solubility in alcohols like ethanol and isopropanol.[2]

-

Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide): The large hydrophobic nature of the naphthalene ring system is expected to make this compound poorly soluble in water. While DMSO is a very strong polar aprotic solvent, the large nonpolar part of the molecule might still limit solubility.

The following diagram illustrates the logical flow for predicting solubility based on solvent and solute properties.

Caption: Logical workflow for predicting the solubility of this compound.

Experimental Determination of Solubility

Given the absence of published data, experimental determination is crucial. The following protocol outlines a reliable method for quantifying the solubility of this compound.

Materials and Equipment

-

This compound (purity >95%)

-

A range of common laboratory solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, dichloromethane, methanol, ethanol, isopropanol, water, DMSO)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 2 mL). The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours to ensure equilibrium is reached.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (in which the compound is highly soluble and which is compatible with the analytical method) to a concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for the determination of solubility.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Water | 10.2 | Low | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate to High | |

| Methanol | 6.6 | Moderate | |

| Ethanol | 5.2 | Moderate | |

| Isopropanol | 4.3 | Moderate | |

| Acetone | 5.1 | High | |

| Dichloromethane (DCM) | 3.4 | High | |

| Ethyl Acetate | 4.4 | High | |

| Tetrahydrofuran (THF) | 4.2 | High | |

| Diethyl Ether | 2.9 | Moderate to High | |

| Toluene | 2.4 | Moderate | |

| Hexane | 0.0 | Low |

Safety Considerations

This compound is an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[4] Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Dispose of chemical waste in accordance with institutional and local regulations.[5]

Conclusion

References

- [No author given]. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- [No author given]. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

[No author given]. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

- [No author given]. (2023, August 31). Solubility of Organic Compounds.

-

Thermo Fisher Scientific. (2010, October 28). SAFETY DATA SHEET. Retrieved from [Link]

- [No author given]. (n.d.). 3,4-Dimethoxybenzaldehyde SAFETY DATA SHEET.

-

PubChem. (n.d.). 4-Hydroxy-5,8-dimethoxy-2-naphthaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H12O3). Retrieved from [Link]

-

ResearchGate. (2015, August). Solubility Measurement and Correlation for 2-Naphthaldehyde in Pure Organic Solvents and Methanol + Ethanol Mixtures. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-2-naphthaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthalenecarboxaldehyde. Retrieved from [Link]

Sources

Synthesis pathways for 3,8-Dimethoxy-2-naphthaldehyde

An In-depth Technical Guide to the Synthesis of 3,8-Dimethoxy-2-naphthaldehyde

Abstract

This compound is a key organic intermediate whose rigid, functionalized naphthalene core makes it a valuable building block in medicinal chemistry and materials science.[1] Its strategic placement of methoxy and aldehyde groups allows for diverse chemical modifications, enabling the synthesis of complex molecular architectures for drug development and the creation of novel fluorescent probes.[1] This guide provides a comprehensive technical overview of the most robust and scientifically sound synthetic pathways for preparing this compound. We will delve into the mechanistic underpinnings of key formylation reactions, provide detailed experimental protocols, and offer expert insights into reaction optimization and control. The primary focus will be on the electrophilic formylation of the logical precursor, 1,6-dimethoxynaphthalene, via the Vilsmeier-Haack and Rieche reactions, which are well-suited for electron-rich aromatic systems.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this synthesis.

Introduction: Strategic Importance and Synthetic Overview

Naphthaldehyde derivatives are a critical class of compounds in organic synthesis. The aldehyde group offers a gateway to numerous chemical transformations, including oxidations, reductions, and condensation reactions, while the naphthalene scaffold provides a stable, aromatic platform for constructing elaborate molecules.[1] this compound (C₁₃H₁₂O₃, M.W. 216.23 g/mol ) is of particular interest due to the electronic influence of its two methoxy groups, which modulate the reactivity of both the aldehyde and the aromatic rings.[4][5]

The primary synthetic challenge lies in the regioselective introduction of a formyl (-CHO) group onto the C2 position of a suitably substituted dimethoxynaphthalene precursor. This guide will establish the retrosynthetic logic for selecting 1,6-dimethoxynaphthalene as the optimal starting material and will then explore the most effective methods for achieving this transformation.

Retrosynthetic Analysis and Precursor Selection

The synthesis of this compound begins with identifying the most logical starting material. A retrosynthetic disconnection of the C-C bond between the naphthalene C2 and the aldehyde carbon points to an electrophilic formylation reaction on a dimethoxynaphthalene core.

Caption: Retrosynthetic approach to the target molecule.

The choice of precursor is dictated by the directing effects of the methoxy substituents. Both are strong activating, ortho, para-directing groups. In 1,6-dimethoxynaphthalene:

-

The C1-methoxy group strongly activates its ortho position (C2) and its para position (C4).

-

The C6-methoxy group activates its ortho positions (C5, C7) and its para position (C2).

The C2 position is uniquely favored, being activated by the ortho effect of one methoxy group and the para effect of the other. This convergence of electronic effects makes 1,6-dimethoxynaphthalene the ideal substrate for achieving high regioselectivity in electrophilic formylation. The precursor itself can be efficiently prepared from the corresponding 1,6-dihydroxynaphthalene.[6]

Primary Synthesis Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a premier method for formylating electron-rich aromatic compounds.[7] It utilizes a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide like phosphoryl chloride (POCl₃).[2][8]

Mechanism and Rationale

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF attacks POCl₃, leading to the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). This species is a relatively mild, yet effective, electrophile.

-

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring of the precursor attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[8]

The choice of POCl₃ is based on its high reactivity and efficacy in generating the Vilsmeier reagent under mild conditions.[9] The reaction is typically run at low temperatures to control the initial exothermic formation of the reagent and to prevent potential side reactions.

Caption: Workflow of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol is an expertly adapted procedure based on established methods for formylating analogous aromatic systems.[9][10]

Reagents and Equipment:

-

1,6-Dimethoxynaphthalene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice bath

Procedure:

-

Reagent Preparation: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve 1,6-dimethoxynaphthalene (1.0 equiv) in anhydrous DCM (approx. 10 mL per gram of substrate). Cool the solution to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 equiv) to anhydrous DMF (3.0 equiv) at 0 °C. Stir for 30 minutes. (Caution: This is an exothermic reaction).

-

Addition: Add the freshly prepared Vilsmeier reagent dropwise to the cooled solution of 1,6-dimethoxynaphthalene over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Workup: Transfer the mixture to a separatory funnel. Add additional DCM and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Alternative Pathway: The Rieche Formylation

The Rieche formylation is another powerful method that uses dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[11][12]

Mechanism and Rationale

The Lewis acid coordinates to the DCME, generating a highly electrophilic dichloromethyl cation equivalent. This potent electrophile then attacks the electron-rich naphthalene ring. Subsequent hydrolysis during workup converts the dichloromethyl group into the aldehyde.[3] TiCl₄ is often the Lewis acid of choice due to its high efficacy, though it is extremely sensitive to moisture.[13] This reaction must be conducted under strictly anhydrous conditions.

Caption: Key stages of the Rieche formylation process.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Rieche formylation of activated arenes.[12][13]

Reagents and Equipment:

-

1,6-Dimethoxynaphthalene

-

Dichloromethyl methyl ether (DCME) (Caution: Potent carcinogen)

-

Titanium tetrachloride (TiCl₄), 1M solution in DCM or neat

-

Dichloromethane (DCM), anhydrous

-

Ice water

-

All glassware must be rigorously flame-dried.

Procedure:

-

Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 1,6-dimethoxynaphthalene (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C.

-

Lewis Acid Addition: Slowly add TiCl₄ (1.5 equiv) to the stirred solution, maintaining the temperature at 0 °C.

-

Formylation: After stirring for 15 minutes, add DCME (1.2 equiv) dropwise. (Extreme Caution: Handle DCME in a certified chemical fume hood with appropriate personal protective equipment).

-

Reaction: Stir the mixture at 0 °C for 2-3 hours, or until TLC analysis indicates consumption of the starting material.

-

Quenching and Workup: Slowly and carefully pour the reaction mixture into a beaker of vigorously stirred ice water to quench the reaction and hydrolyze the intermediate.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract with DCM (3x).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid as described in the Vilsmeier-Haack protocol.

Data Analysis and Pathway Comparison

Proper characterization of the final product is essential for validating the synthesis. The following data are expected for this compound.

Expected Analytical Data

| Analysis Type | Expected Result |

| ¹H NMR | Signals corresponding to aldehydic proton (~10 ppm), aromatic protons (in the 7-8 ppm range), and two distinct methoxy group singlets (~4 ppm). |

| ¹³C NMR | Signal for the aldehyde carbonyl (~190 ppm), signals for aromatic carbons (including quaternary and protonated), and two methoxy carbon signals (~55-60 ppm). |

| FT-IR (cm⁻¹) | Strong C=O stretch for a conjugated aldehyde (~1680-1700 cm⁻¹), aromatic C=C stretches (~1600-1450 cm⁻¹), and C-O stretches for the methoxy groups.[1] |

| Mass Spec (MS) | Molecular ion peak [M]+ corresponding to the calculated mass (216.0786 g/mol ).[4] |

Comparison of Synthetic Pathways

| Parameter | Vilsmeier-Haack Reaction | Rieche Formylation |

| Reagents | DMF, POCl₃ | Dichloromethyl methyl ether (DCME), TiCl₄ |

| Conditions | Mild (0 °C to RT) | Requires strictly anhydrous conditions, low temp. |

| Safety | POCl₃ is corrosive and water-reactive. | DCME is a potent carcinogen. TiCl₄ is highly corrosive and water-reactive. |

| Yield | Generally good to excellent for activated systems. | Typically good, but highly dependent on substrate and conditions. |

| Pros | Safer reagents compared to DCME; reliable and widely used.[9] | Can be effective for less activated systems. |

| Cons | Can be sluggish for deactivated systems. | Extreme toxicity of DCME; requires rigorous anhydrous technique. |

Conclusion

The synthesis of this compound is most effectively and safely achieved through the Vilsmeier-Haack formylation of 1,6-dimethoxynaphthalene. This method offers a balance of high yield, operational simplicity, and the use of less hazardous reagents compared to the Rieche formylation. The strong directing effects of the two methoxy groups in the precursor ensure high regioselectivity for the desired C2-formylated product. The Rieche formylation stands as a viable, albeit more hazardous, alternative. This guide provides the necessary theoretical framework and practical protocols to empower researchers in the successful synthesis of this valuable chemical intermediate for applications in drug discovery and advanced materials.

References

- The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.

- Grokipedia. (n.d.). Duff reaction.

- Wikipedia. (n.d.). Duff reaction.

- Cambridge University Press. (n.d.). Duff Reaction.

- Benchchem. (n.d.). 3-Methoxy-2-naphthaldehyde | 56679-88-0.

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.

- CORE. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. (n.d.). Formylation - Common Conditions.

- PubChemLite. (n.d.). This compound (C13H12O3).

- Organic Chemistry Portal. (n.d.). Rieche Formylation Examples.

- Wikipedia. (n.d.). Rieche formylation.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- SynArchive. (n.d.). Rieche Formylation.

- ResearchGate. (n.d.). Synthesis of 2-hydroxy-8-methoxy-1-naphthaldehyde (14) via....

- Sigma-Aldrich. (n.d.). 2,7-Dimethoxynaphthalene 98 3469-26-9.

- SciSpace. (1993). Formylation and Dichloromethylation as Alternative Directions of the Rieche Reaction.

- Organic Syntheses. (2012). Org. Synth. 2012, 89, 220.

- Sci-Hub. (1993). SYNTHESIS OF 3,6-DIMETHOXY-2-NAPHTHALDEHYDE.

- ChemicalBook. (2025). This compound | 374538-05-3.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 374538-05-3.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,7-Dimethoxynaphthalene in Pharmaceutical Intermediate Synthesis.

- Google Patents. (n.d.). CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.

- Google Patents. (n.d.). CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.

- Patsnap. (n.d.). Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka.

- Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde - Organic Syntheses Procedure.

- Oriprobe. (2014). Synthesis of 6-Methoxy-2-naphthaldehyde - China/Asia On Demand (CAOD).

- Santa Cruz Biotechnology. (n.d.). 2,7-Dimethoxynaphthalene | CAS 3469-26-9.

- Biosynth. (n.d.). 3-Methoxy-2-naphthaldehyde | 56679-88-0 | GCA67988.

- Google Patents. (n.d.). US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.

- ACS Publications. (2025). A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene.

- PubMed Central. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation....

Sources

- 1. 3-Methoxy-2-naphthaldehyde | 56679-88-0 | Benchchem [benchchem.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. PubChemLite - this compound (C13H12O3) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Formylation - Common Conditions [commonorganicchemistry.com]

- 12. Rieche formylation - Wikipedia [en.wikipedia.org]

- 13. Formylation - Rieche Formylation [commonorganicchemistry.com]

Spectroscopic data interpretation for 3,8-Dimethoxy-2-naphthaldehyde

An In-depth Technical Guide to the Spectroscopic Interpretation of 3,8-Dimethoxy-2-naphthaldehyde

Introduction

This compound is an aromatic aldehyde built upon a naphthalene core, featuring two methoxy substituents. As a functionalized naphthalene derivative, it serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents, fluorescent probes, and advanced materials.[1] The precise arrangement of the aldehyde and methoxy groups on the rigid naphthalene scaffold allows for targeted chemical modifications, making it a versatile precursor for complex molecular architectures.

Given its role in multi-step synthesis, the unambiguous confirmation of its structure and purity is paramount. Spectroscopic analysis is the cornerstone of this characterization process. This guide provides a comprehensive, in-depth interpretation of the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. The narrative is framed from the perspective of a senior application scientist, focusing not just on the data itself, but on the causal relationships between molecular structure and spectroscopic output, thereby providing a self-validating framework for analysis.

Molecular Structure and Predicted Spectroscopic Fingerprint

To effectively interpret spectroscopic data, one must first understand the molecule's structure and predict the signals it will generate. The structure of this compound (Molecular Formula: C₁₃H₁₂O₃, Molecular Weight: 216.23 g/mol ) is shown below.[2] The numbering of protons and carbons is provided for clear correlation with the NMR data discussed later.

Caption: Molecular structure of this compound with atom numbering.

Based on this structure, we anticipate the following key spectroscopic features:

-

NMR: Signals corresponding to an aldehyde proton, two distinct methoxy groups, and five aromatic protons on a substituted naphthalene ring.

-

IR: Absorption bands characteristic of an aldehyde C-H, a conjugated carbonyl (C=O), aromatic C=C bonds, and ether (C-O) linkages.

-

MS: A molecular ion peak corresponding to the molecular weight, and fragmentation patterns resulting from the loss of the aldehyde and methoxy functional groups.

The following diagram illustrates a validated workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Sources

An In-depth Technical Guide to the Molecular Structure and Formula of 3,8-Dimethoxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3,8-Dimethoxy-2-naphthaldehyde, a key organic compound with significant potential in medicinal chemistry and materials science. The document elucidates its molecular structure, chemical formula, and physicochemical properties. Furthermore, it presents a detailed exploration of its synthesis, reactivity, and potential applications, with a particular focus on its role as a versatile precursor in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this naphthaldehyde derivative.

Introduction

Naphthalene-based compounds are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1] The inherent aromaticity and planar structure of the naphthalene scaffold provide an ideal platform for molecular recognition by biological targets.[2] The introduction of various functional groups onto this scaffold allows for the fine-tuning of electronic and steric properties, thereby modulating biological activity.[3]

Among the vast array of naphthalene derivatives, this compound holds particular interest due to the strategic placement of its functional groups. The presence of two electron-donating methoxy groups and a reactive aldehyde function on the naphthalene core imparts a unique combination of chemical reactivity and potential for biological interactions. This guide will delve into the detailed molecular characteristics of this compound, providing a robust foundation for its application in advanced research and development.

Molecular Structure and Properties

Chemical Identity

-

IUPAC Name: 3,8-dimethoxynaphthalene-2-carbaldehyde

-

Molecular Formula: C₁₃H₁₂O₃[4]

-

Molecular Weight: 216.23 g/mol [5]

-

CAS Number: 374538-05-3[5]

Structural Elucidation

The molecular structure of this compound is characterized by a naphthalene bicyclic system substituted with two methoxy groups at positions 3 and 8, and an aldehyde group at position 2.

DOT Diagram of Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 216.23 g/mol | [5] |

| Melting Point | 137 °C | |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in organic solvents like chloroform and methanol | [6] |

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

Aldehyde proton (-CHO): A singlet is expected in the downfield region, likely between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.[10]

-

Aromatic protons: The six protons on the naphthalene ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the methoxy and aldehyde groups.

-

Methoxy protons (-OCH₃): Two distinct singlets are anticipated, each integrating to three protons, likely in the range of δ 3.8-4.2 ppm.

¹³C NMR (Predicted):

-

Carbonyl carbon (-CHO): A signal in the highly deshielded region, typically around δ 190-195 ppm.[7]

-

Aromatic carbons: Signals for the ten naphthalene carbons are expected between δ 105 and 160 ppm. The carbons attached to the methoxy groups will be significantly shielded.

-

Methoxy carbons (-OCH₃): Two distinct signals are expected around δ 55-60 ppm.[11]

Synthesis and Reactivity

Proposed Synthesis

A specific, validated synthesis protocol for this compound is not widely published. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of related naphthaldehyde derivatives.[12][13] The following proposed multi-step synthesis starts from the commercially available 2,7-dimethoxynaphthalene.

DOT Diagram of Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Proposed Protocol:

-

Bromination of 2,7-Dimethoxynaphthalene:

-

Dissolve 2,7-dimethoxynaphthalene in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture to facilitate the selective bromination at the C1 position, yielding 1-bromo-3,8-dimethoxynaphthalene. The regioselectivity is directed by the activating methoxy groups.

-

-

Formation of the Grignard Reagent:

-

React the resulting 1-bromo-3,8-dimethoxynaphthalene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form the corresponding Grignard reagent.

-

-

Formylation:

-

Add N,N-dimethylformamide (DMF) to the Grignard reagent at a low temperature (e.g., 0 °C).

-

Quench the reaction with an acidic workup to yield the final product, this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a versatile functional handle for a wide range of chemical transformations.[14] Its reactivity is influenced by the electron-donating methoxy groups, which can modulate the electrophilicity of the carbonyl carbon.[15]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3,8-dimethoxy-2-naphthoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Reduction of the aldehyde group to a primary alcohol, (3,8-dimethoxynaphthalen-2-yl)methanol, can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Condensation Reactions: The aldehyde undergoes condensation reactions with various nucleophiles. For instance, reaction with primary amines yields Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds.[16]

-

Wittig Reaction: The Wittig reaction with phosphorus ylides provides a reliable method for converting the aldehyde into an alkene, allowing for carbon-carbon bond formation and further molecular elaboration.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents and functional materials.

Medicinal Chemistry

Naphthalene derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The dimethoxynaphthalene moiety, in particular, has been identified in a number of biologically active natural products.[17]

-

Anticancer Potential: Many naphthaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[18] The aldehyde group can participate in the formation of Schiff bases with biological amines or be a precursor for the synthesis of more complex heterocyclic systems with potential anticancer activity.

-

Anti-inflammatory Activity: The naphthalene scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The methoxy groups can influence the molecule's lipophilicity and interaction with biological targets involved in the inflammatory cascade.

-

Antimicrobial Agents: Naphthalene derivatives have been explored for their antibacterial and antifungal properties.[17] The ability to readily modify the aldehyde group allows for the creation of a library of compounds for screening against various microbial strains.

Materials Science

The extended π-system of the naphthalene core, coupled with the potential for derivatization at the aldehyde position, makes this compound an interesting building block for functional organic materials.

-

Fluorescent Probes: Naphthaldehyde derivatives are often fluorescent and can be used as precursors for the synthesis of chemosensors for the detection of metal ions or other analytes.[10]

-

Organic Electronics: The electron-rich dimethoxynaphthalene system can be incorporated into larger conjugated molecules for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Conclusion

This compound is a valuable and versatile organic compound with a rich potential for application in both medicinal chemistry and materials science. Its well-defined molecular structure, characterized by a strategically functionalized naphthalene core, offers numerous avenues for chemical modification and the development of novel molecules with tailored properties. While further experimental validation of its spectroscopic data and synthetic protocols is warranted, the information presented in this guide provides a solid foundation for researchers and scientists to explore the full potential of this promising chemical entity.

References

[7] The Royal Society of Chemistry. (n.d.). Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

[8] (n.d.). 2 - Supporting Information. Retrieved from [Link]

[9] The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

[4] PubChemLite. (n.d.). This compound (C13H12O3). Retrieved from [Link]

[19] Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

[17] Tanapichatsakul, C., et al. (2020). Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes. ResearchGate. Retrieved from [Link]

[11] National Center for Biotechnology Information. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved from [Link]

[20] PhytoBank. (n.d.). 13C NMR Spectrum (PHY0032058). Retrieved from [Link]

[13] Sci-Hub. (1993). SYNTHESIS OF 3,6-DIMETHOXY-2-NAPHTHALDEHYDE. Organic Preparations and Procedures International, 25(2), 252–255. Retrieved from [Link]

[14] Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

[21] MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

[22] Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]

[23] The Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved from [Link]

[24] Google Patents. (n.d.). US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine. Retrieved from

[1] National Center for Biotechnology Information. (n.d.). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Retrieved from [Link]

[25] MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

[18] National Center for Biotechnology Information. (2023). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Retrieved from [Link]

[6] ResearchGate. (n.d.). (PDF) Synthesis and Properties of New Organosoluble Alkoxylated Naphthalene-Based Novolacs Preparaed by Addition-Condensation of Mono- or Di-alkoxynaphthalene with Formaldehyde. Retrieved from [Link]

[16] ACS Publications. (n.d.). Functional Naphthalene Diimides: Synthesis, Properties, and Applications | Chemical Reviews. Retrieved from [Link]

[2] National Center for Biotechnology Information. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed. Retrieved from [Link]

[3] National Center for Biotechnology Information. (n.d.). Chemical synthesis and application of aryldihydronaphthalene derivatives. Retrieved from [Link]

Sources

- 1. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mimedb.org [mimedb.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 3-Methoxy-2-naphthaldehyde | 56679-88-0 | Benchchem [benchchem.com]

- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sci-hub.st [sci-hub.st]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. rsc.org [rsc.org]

- 22. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 23. mdpi.com [mdpi.com]

- 24. 3-hydroxynaphthalene-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 25. 4-Methoxy-1-naphthaldehyde(15971-29-6) 1H NMR spectrum [chemicalbook.com]

The Synthetic Versatility of 3,8-Dimethoxy-2-naphthaldehyde: A Gateway to Novel Chemical Entities

Abstract

This technical guide delves into the synthetic potential of the lesser-explored 3,8-Dimethoxy-2-naphthaldehyde. While direct literature on this specific isomer is scarce, this document provides a comprehensive overview based on established principles of organic synthesis and the known reactivity of analogous polysubstituted naphthaldehydes. We will explore a plausible synthetic pathway, predict its chemical behavior, and outline its promising applications in medicinal chemistry and materials science. This guide is intended for researchers, medicinal chemists, and material scientists interested in leveraging the unique structural and electronic properties of this versatile building block.

Introduction: The Naphthalene Scaffold in Modern Chemistry

The naphthalene core, a simple bicyclic aromatic hydrocarbon, is a privileged scaffold in organic chemistry. Its derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to dyes and high-performance materials.[1][2][3] The introduction of functional groups, such as methoxy and aldehyde moieties, onto the naphthalene ring system dramatically influences its electronic properties and reactivity, opening up avenues for the construction of complex molecular architectures.[4] Naphthaldehydes, in particular, serve as crucial intermediates in the synthesis of a wide range of bioactive molecules and functional materials.[5][6] This guide focuses on the potential of a specific, yet underutilized, derivative: this compound.

Proposed Synthesis of this compound

Synthesis of the Precursor: 1,7-Dimethoxynaphthalene

The synthesis of 1,7-dimethoxynaphthalene can be achieved from commercially available 2,7-dihydroxynaphthalene. The methylation of the hydroxyl groups is a straightforward and high-yielding transformation.

Experimental Protocol: Synthesis of 1,7-Dimethoxynaphthalene

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,7-dihydroxynaphthalene (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Base Addition: Add an excess of a mild base, such as potassium carbonate (K₂CO₃, 3.0 eq), to the solution.

-

Methylation: Add dimethyl sulfate ((CH₃)₂SO₄, 2.5 eq) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1,7-dimethoxynaphthalene.

Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1][7][8][9] The methoxy groups in 1,7-dimethoxynaphthalene are strong activating groups, directing electrophilic substitution to the ortho and para positions. The 2-position is sterically accessible and electronically activated by both methoxy groups, making it the most likely site for formylation.

dot

Caption: Proposed Vilsmeier-Haack formylation of 1,7-dimethoxynaphthalene.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃, 1.5 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to 0 °C. Add N,N-dimethylformamide (DMF, 3.0 eq) dropwise while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1,7-dimethoxynaphthalene (1.0 eq) in the same solvent and add it to the Vilsmeier reagent solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Predicted Reactivity and Physicochemical Properties

The chemical reactivity of this compound is dictated by the interplay of the electron-donating methoxy groups and the electron-withdrawing aldehyde functionality.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| Appearance | Likely a pale yellow to white crystalline solid |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone) |

| Reactivity of Aldehyde | Susceptible to nucleophilic attack (e.g., Grignard reagents, organolithiums, Wittig reagents), reductive amination, and condensation reactions. |

| Aromatic Ring Reactivity | The electron-rich nature of the ring makes it amenable to further electrophilic aromatic substitution, although the existing substituents will direct the position of attack. |

Potential Applications in Organic Synthesis

The unique substitution pattern of this compound makes it a valuable precursor for a variety of complex organic molecules with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry: A Scaffold for Bioactive Compounds

The naphthalene scaffold is present in numerous FDA-approved drugs and natural products with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The aldehyde group of this compound provides a handle for the introduction of diverse functionalities, enabling the synthesis of libraries of novel compounds for drug discovery.

dot

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Naphthalene Diimides: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]

- 5. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. ijpcbs.com [ijpcbs.com]

Safety and handling precautions for 3,8-Dimethoxy-2-naphthaldehyde

An In-Depth Technical Guide to the Safe Handling of 3,8-Dimethoxy-2-naphthaldehyde

This guide provides comprehensive safety and handling protocols for this compound, a specialized aromatic aldehyde utilized in advanced chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety principles to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Preamble: An Analogue-Based Approach to Safety

Hazard Identification and Classification

Based on aggregated data from related chemical structures, this compound should be handled as a hazardous substance. The primary hazards are consistent across aromatic aldehydes and are summarized below.

GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement | Source Analogue(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 3-Methoxy-2-naphthaldehyde, 3,4-Dimethoxybenzaldehyde |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2-Naphthaldehyde, 6-Methoxy-2-naphthaldehyde |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | 2-Naphthaldehyde, 6-Methoxy-2-naphthaldehyde |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | 6-Methoxy-2-naphthaldehyde |

Signal Word: Warning

Primary Routes of Exposure:

-

Inhalation: As a powder, airborne dust presents a significant risk of respiratory tract irritation.

-

Skin Contact: Direct contact can cause irritation.

-

Eye Contact: The compound is expected to be a serious eye irritant.

-

Ingestion: The substance is presumed to be harmful if swallowed.

Chemical & Physical Properties: The "Why" Behind the Precautions

Understanding the properties of this compound is fundamental to recognizing the causality behind the required safety measures. While specific experimental data for this compound is scarce, we can infer key properties from its structure and related molecules.

| Property | Inferred Value / Characteristic | Rationale & Safety Implication |

| Appearance | Likely a solid (crystalline powder) | As a solid, the primary physical hazard is dust generation. Handling procedures must be designed to minimize the creation of airborne particles. |

| Molecular Formula | C₁₃H₁₂O₃ | - |

| Molecular Weight | 216.23 g/mol | - |

| Solubility | Likely soluble in organic solvents; low water solubility. | Low water solubility means spills will not be easily diluted with water and may require mechanical cleanup followed by decontamination. |

| Reactivity | Incompatible with strong oxidizing agents and strong bases. | The aldehyde functional group is susceptible to oxidation (e.g., to a carboxylic acid) and can undergo reactions with bases (e.g., Cannizzaro reaction). Co-storage with incompatible materials must be avoided to prevent uncontrolled reactions. |

| Stability | May be sensitive to air and light. | Many aromatic aldehydes exhibit sensitivity to air (oxidation) and light. Storage in a tightly sealed, opaque container, potentially under an inert atmosphere (e.g., nitrogen or argon), is recommended for long-term stability. |

Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management follows a "Hierarchy of Controls," prioritizing the most effective measures. This systematic approach is crucial for minimizing exposure to potentially hazardous powders like this compound.

Caption: Hierarchy of Controls applied to this compound.

-

Substitution: The most practical high-level control in a research setting is to consider if a less hazardous reagent can be used. If the aldehyde is in powder form, using it in a pellet or solution form can significantly reduce inhalation risk.

-

Engineering Controls: These are the primary physical barriers. All handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to capture any generated dust at the source.

-

Administrative Controls: This involves establishing safe work practices. All users must be thoroughly trained on the specific hazards and handling procedures outlined in a written Standard Operating Procedure (SOP).

-

Personal Protective Equipment (PPE): PPE is the final line of defense. It does not eliminate the hazard but protects the user from exposure.

Standard Operating Procedure (SOP) for Handling

This SOP must be reviewed and understood by all personnel before working with this compound.

5.1 Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.

5.2 Step-by-Step Handling Protocol: Weighing and Dispensing

-

Preparation:

-

Ensure a chemical fume hood or ventilated enclosure is operational.

-

Gather all necessary equipment (spatulas, weigh boats, secondary containers).

-

Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

-

Position a waste container within the hood for disposal of contaminated items.

-

-

Execution:

-

Don all required PPE.

-

Carefully open the primary container inside the fume hood. Avoid abrupt movements that could create airborne dust.

-

Use a clean spatula to gently transfer the desired amount of powder to a weigh boat on a tared balance.

-

If transferring to a reaction vessel, do so carefully within the hood.

-

Securely close the primary container immediately after dispensing.

-

-

Decontamination and Cleanup:

-

Wipe down the spatula and any contaminated surfaces with a solvent-moistened towel (e.g., ethanol or isopropanol), followed by a dry towel.

-

Dispose of all contaminated disposables (weigh boats, liners, towels) in the designated hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.

-

5.3 Storage Requirements

-

Store in a tightly sealed container to prevent exposure to air and moisture.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and bases.

-

Protect from direct sunlight.

Emergency Response Protocols

Rapid and correct response to an emergency is critical.

6.1 Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.

6.2 Spill Response Workflow

Caption: Workflow for responding to a spill of this compound.

For small spills (that you are trained and equipped to handle):

-

Control and Contain: Avoid creating dust. Do NOT use a dry brush or compressed air.

-

Clean Up: Gently cover the spill with an absorbent material. Mechanically sweep the material into a suitable container for disposal.

-

Decontaminate: Wipe the area with a damp cloth or towel, then place it in the hazardous waste container.

-

Dispose: Seal and label the container for hazardous waste disposal according to institutional guidelines.

References

-

3,4-Dimethoxybenzaldehyde Safety Data Sheet. Acros Organics.

-

2-Naphthaldehyde Material Safety Data Sheet. Cole-Parmer.

-

PPG Safety Data Sheet. PPG.

-

2-Naphthaldehyde Safety Data Sheet. Apollo Scientific.

-

Metarex® 4% Snail & Slug bait Safety Data Sheet. Liphatech, Inc.

An In-Depth Technical Guide to 3,8-Dimethoxy-2-naphthaldehyde: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthalene Scaffold in Modern Chemistry

The naphthalene core, a simple bicyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature provide a versatile platform for the development of compounds with a wide array of biological activities and photophysical properties.[1] Naphthalene derivatives have been successfully developed into therapeutics for conditions ranging from cancer and inflammation to microbial infections and neurological disorders.[1] The strategic functionalization of the naphthalene ring with substituents like methoxy and aldehyde groups allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its chemical reactivity and biological interactions.

This guide focuses on a specific, lesser-explored derivative: 3,8-Dimethoxy-2-naphthaldehyde . While not as extensively characterized as some of its isomers, its unique substitution pattern presents intriguing possibilities for synthetic elaboration and biological investigation. The placement of a methoxy group at the C8 (peri) position introduces significant steric and electronic effects that differentiate it from more common naphthaldehydes. This document, written from the perspective of a senior application scientist, will synthesize established chemical principles and data from analogous compounds to provide a comprehensive technical overview, including a proposed synthetic pathway, predicted physicochemical and spectroscopic data, and a discussion of its potential applications in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating any chemical entity is to understand its core structure and predict its behavior based on that structure.

IUPAC Name and Structural Identifiers

-

IUPAC Name: 3,8-dimethoxynaphthalene-2-carbaldehyde

-

Molecular Formula: C₁₃H₁₂O₃

-

Canonical SMILES: COC1=CC=CC2=CC(=C(C=C21)C=O)OC

-

InChIKey: YBCQBSORAFCHGW-UHFFFAOYSA-N

Predicted Physicochemical Data

Due to the limited availability of experimental data for this specific molecule, the following properties are predicted based on its structure and data from closely related analogs like 6-methoxy-2-naphthaldehyde.[2] These values are crucial for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification.

| Property | Predicted Value / Range | Rationale & Scientific Context |

| Molecular Weight | 216.23 g/mol | Calculated from the molecular formula C₁₃H₁₂O₃. |

| Appearance | Off-white to pale yellow solid | Typical for aromatic aldehydes. Color may depend on purity. |

| Melting Point (°C) | 85 - 100 | Isomers like 6-methoxy-2-naphthaldehyde melt at 81-84 °C. The additional methoxy group may slightly increase the melting point due to altered crystal packing. |

| Boiling Point (°C) | > 300 | High boiling point is expected due to the large aromatic system and polar groups. Prone to decomposition at high temperatures. |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate; Sparingly soluble in Methanol, Ethanol; Insoluble in water. | The large nonpolar naphthalene core dominates, conferring solubility in organic solvents. The polar aldehyde and ether groups provide limited affinity for polar protic solvents. |

| logP (Octanol/Water) | ~2.6 - 3.2 | The two methoxy groups increase lipophilicity compared to unsubstituted naphthaldehyde. This value suggests good potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | Calculated based on the aldehyde and two ether oxygens. This TPSA value is well within the range for orally bioavailable drugs (typically < 140 Ų). |

Proposed Synthesis Pathway

The causality behind this proposed workflow is rooted in achieving the desired substitution pattern through controlled, sequential reactions. We begin with a symmetric starting material to simplify the initial steps and introduce the key functional groups in a regioselective manner.

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical, yet scientifically grounded, procedure. Each step includes self-validating checkpoints, such as TLC monitoring and purification, to ensure the integrity of the process.

Step (i): Methylation of 1,5-Dihydroxynaphthalene

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,5-dihydroxynaphthalene (1.0 equiv), anhydrous potassium carbonate (2.5 equiv), and acetone.

-

Reaction: Add methyl iodide (2.5 equiv) dropwise. Heat the mixture to reflux and stir for 12-18 hours.

-

Monitoring & Workup: Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) for the disappearance of the starting material. After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to yield pure 1,5-Dimethoxynaphthalene .

Step (ii): Regioselective Sulfonation

-

Setup: Cool concentrated sulfuric acid (H₂SO₄) in a flask to 0 °C.

-

Reaction: Slowly add 1,5-Dimethoxynaphthalene (1.0 equiv). The methoxy groups are ortho-, para-directing. The C4 and C8 positions are sterically accessible and activated, leading to sulfonation at one of these positions. Stir at room temperature for 4-6 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice to precipitate the product. Filter the solid and wash with cold water to obtain 4,8-Dimethoxy-1-naphthalenesulfonic acid .

Step (iii): Hydroxylation (Bucherer Reaction or Alkali Fusion)

-

Setup: In a sealed pressure vessel, combine the sulfonic acid (1.0 equiv) with an aqueous solution of sodium bisulfite.

-

Reaction: Heat the mixture to 140-150 °C for several hours. This reaction replaces the sulfonic acid group with a hydroxyl group.

-

Workup: Cool the vessel, and acidify the solution to precipitate the product, 4,8-Dimethoxy-1-naphthol .

Step (iv): Triflation

-

Setup: Dissolve the naphthol (1.0 equiv) in dichloromethane (DCM) with pyridine (1.5 equiv) and cool to 0 °C under a nitrogen atmosphere.

-

Reaction: Add triflic anhydride (Tf₂O, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Workup: Quench with water and extract with DCM. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the triflate ester intermediate .

Step (v): Palladium-Catalyzed Cyanation

-

Setup: In a Schlenk flask, combine the triflate (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) in anhydrous DMF.

-

Reaction: Degas the mixture and heat to 80-90 °C for 8-12 hours under a nitrogen atmosphere.

-